molecular formula C15H17N5O3 B2720864 9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-33-1

9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2720864
CAS RN: 876899-33-1
M. Wt: 315.333
InChI Key: LXQLRVXVDQASAG-UHFFFAOYSA-N
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Description

The compound “9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Synthesis Analysis

The synthesis of these compounds involves the design of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the AD site of the enzyme .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the addition of a fused heterocycle to the pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This results in extra interactions with the enzyme and greatly enhances the activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold and the addition of a fused heterocycle . The presence of a hydrophobic substituent on the ring also influences these properties .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This makes them valuable active ingredients in medicine .

Antiviral Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including antiviral properties . This makes them useful in the development of antiviral drugs .

Antioxidant Activity

Furan derivatives are also known for their antioxidant activity . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .

Antitumor Activity

The compound has shown potential in the field of oncology as well. Furan derivatives have been studied for their antitumor properties , making them a promising area of research in cancer treatment .

Antihistaminic Activity

Furan derivatives have also been found to have antihistaminic properties . This suggests potential applications in the treatment of allergies and related conditions .

Fungicide

In addition to their applications in human medicine, furan derivatives have been used as fungicides . This makes them valuable in the field of agriculture, protecting plants from fungal infections .

Pharmaceutical Manufacturing

Furan is used to produce pharmaceuticals . It is a key starting material for a variety of industries for the preparation of many useful products .

Resin Production

Furan is also used in the production of resin . This highlights its importance in the manufacturing industry .

Mechanism of Action

These compounds act as inhibitors of PARP-1, an enzyme involved in DNA repair damage . They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The future directions for these compounds involve further exploration of their potential as anticancer agents . This includes further studies on their inhibitory activity towards PARP-1 and their anti-proliferative activity against human cancer cell lines .

properties

IUPAC Name

9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9-6-19(8-10-4-3-5-23-10)14-16-12-11(20(14)7-9)13(21)17-15(22)18(12)2/h3-5,9H,6-8H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLRVXVDQASAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(furan-2-ylmethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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